Methyl 5-vinylpyrazine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

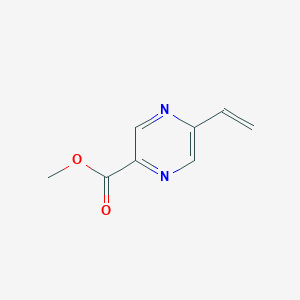

Methyl 5-vinylpyrazine-2-carboxylate is an organic compound with the molecular formula C(_8)H(_8)N(_2)O(_2) It is a derivative of pyrazine, characterized by the presence of a vinyl group at the 5-position and a methyl ester group at the 2-position of the pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 5-vinylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-vinylpyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester.

Another method involves the direct esterification of 5-vinylpyrazine-2-carboxylic acid using methanol and a catalytic amount of a strong acid like hydrochloric acid. This method is advantageous due to its simplicity and the availability of reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-vinylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen in the presence of a palladium catalyst.

Substitution: The pyrazine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 5-formylpyrazine-2-carboxylate or 5-carboxypyrazine-2-carboxylate.

Reduction: Formation of methyl 5-ethylpyrazine-2-carboxylate.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Methyl 5-vinylpyrazine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its efficacy in inhibiting the growth of pathogens or cancer cells.

Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit therapeutic properties, leading to the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl 5-vinylpyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its antimicrobial activity could be due to the inhibition of essential bacterial enzymes, leading to cell death. In materials science, its reactivity allows for the formation of cross-linked polymers, enhancing the mechanical properties of the resulting materials.

Vergleich Mit ähnlichen Verbindungen

Methyl 5-vinylpyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:

Methyl 5-ethylpyrazine-2-carboxylate: Similar in structure but with an ethyl group instead of a vinyl group. This difference affects its reactivity and applications.

Methyl 5-methylpyrazine-2-carboxylate: Lacks the vinyl group, resulting in different chemical properties and uses.

5-Vinylpyrazine-2-carboxylic acid: The carboxylic acid form of the compound, which can be used as a precursor in the synthesis of the methyl ester.

The uniqueness of this compound lies in its vinyl group, which imparts distinct reactivity and potential for diverse applications in various fields.

Biologische Aktivität

Methyl 5-vinylpyrazine-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in agriculture.

Chemical Structure and Properties

This compound belongs to the pyrazine family of compounds, characterized by a five-membered aromatic ring with nitrogen atoms. Its structure includes a vinyl group and a carboxylate functional group, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, particularly mycobacterial strains.

Table 1: Antimicrobial Activity Against Mycobacterium Tuberculosis

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 12.5 | Mycobacterium tuberculosis H37Rv |

| Pyrazinamide | 25 | Mycobacterium tuberculosis H37Rv |

| Compound X | 6.25 | Mycobacterium tuberculosis H37Rv |

The minimum inhibitory concentration (MIC) for this compound was found to be 12.5 µg/mL against Mycobacterium tuberculosis H37Rv, indicating significant antimycobacterial activity comparable to that of established drugs like pyrazinamide .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies using the HepG2 cell line demonstrated that this compound exhibited low cytotoxic effects, with an IC50 greater than 750 µM, suggesting a favorable selectivity index for therapeutic applications .

Table 2: Cytotoxicity Results

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | >750 | >60 |

| Pyrazinamide | 200 | <8 |

The selectivity index indicates that this compound is significantly less toxic to human cells compared to its antimicrobial efficacy against M. tuberculosis, which is crucial for drug development.

Agricultural Applications

Due to its biological activity, this compound has been explored for potential use as a pesticide or fungicide. Its ability to inhibit fungal growth suggests it could be developed into a biopesticide, offering an environmentally friendly alternative to synthetic chemicals .

Case Studies and Research Findings

- Antimycobacterial Activity : A study demonstrated that derivatives of pyrazine compounds, including this compound, showed promising results against various strains of Mycobacterium, indicating potential as new treatments for tuberculosis .

- Cytotoxicity Assessment : Research involving HepG2 cells confirmed that this compound maintains low toxicity levels while exhibiting significant antimycobacterial properties, making it a candidate for further pharmacological development .

- Agricultural Efficacy : Investigations into the agricultural applications revealed that this compound could effectively suppress fungal pathogens in crops, enhancing plant health and yield without adverse environmental impacts .

Eigenschaften

IUPAC Name |

methyl 5-ethenylpyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-3-6-4-10-7(5-9-6)8(11)12-2/h3-5H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSVLKGIIXSMEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.